2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one
Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one typically involves the reaction of 6-fluoropyridine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoropyridinyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one can be compared with similar compounds such as:
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one: This compound has a similar structure but differs in the position of the fluorine atom on the pyridine ring, which can affect its chemical reactivity and biological activity.
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: This compound contains a piperidine ring instead of a pyridine ring, leading to different chemical and biological properties.
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone:
These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(6-fluoropyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFJWJHMUMGZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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